N-(2,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
The compound N-(2,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide features a thieno[3,2-d]pyrimidin-4-one core, a bicyclic heteroaromatic system fused with a thiophene ring. Key structural attributes include:
- 4-Fluorophenyl group at position 3 of the pyrimidinone core, contributing electron-withdrawing effects and enhanced lipophilicity.
- 2,5-Dimethylphenyl substituent on the acetamide moiety, which may improve metabolic stability due to steric hindrance.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2S2/c1-13-3-4-14(2)18(11-13)24-19(27)12-30-22-25-17-9-10-29-20(17)21(28)26(22)16-7-5-15(23)6-8-16/h3-8,11H,9-10,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIWPDDZAYUANX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Core Modifications: The target compound and G1-4 share the thieno[3,2-d]pyrimidin-4-one core, whereas Compound 4 incorporates a cyclopenta ring fusion, likely altering conformational flexibility and steric interactions. Pyrimidin-6-one derivatives (e.g., 5.15 and 5.6 ) lack the thiophene fusion, reducing aromatic surface area for π-π stacking.
Substituent Effects :
- Fluoro vs. Chloro vs. Methoxy : The 4-fluorophenyl group (target) offers moderate electron withdrawal and lipophilicity compared to 4-chlorophenyl (Compound 4 ) or 3,5-dimethoxybenzyl (G1-4 ).
- Acetamide Substituents : The 2,5-dimethylphenyl group (target) may confer metabolic stability over bulkier substituents like benzo[d]thiazole (G1-4 ) or dichlorophenyl (5.6 ).
Synthetic Yields :
- G1-4 exhibits a lower yield (48%) due to the complexity of its trifluoromethylbenzo[d]thiazole moiety, while simpler derivatives like 5.6 achieve 80% yield.
Physicochemical and Pharmacological Inferences
Electronic Effects: Fluorine’s electron-withdrawing nature may stabilize the thienopyrimidinone core, contrasting with the electron-donating methoxy groups in G1-4 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
